Home > Products > Screening Compounds P80445 > Aspartylglutamate
Aspartylglutamate - 6157-06-8

Aspartylglutamate

Catalog Number: EVT-260257
CAS Number: 6157-06-8
Molecular Formula: C9H14N2O7
Molecular Weight: 262.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aspartylglutamate (H-Asp-Glu-OH), also known as α-Aspartyl-L-glutamic acid, is a dipeptide composed of two amino acids, aspartic acid and glutamic acid, linked by a peptide bond. [] It is naturally occurring in various tissues, including the brain. [] Aspartylglutamate plays a significant role in scientific research, particularly in studying glutamatergic neurotransmission, enzymatic activity related to glutamate metabolism, and potential therapeutic targets for neurological disorders.

N-Acetyl-Aspartylglutamate (NAAG)

Compound Description: N-Acetyl-Aspartylglutamate (NAAG) is a dipeptide neurotransmitter found in high concentrations in the mammalian nervous system. It acts as an agonist at Group II metabotropic glutamate receptors and the N-methyl-D-aspartate (NMDA) receptor. 12, 20 NAAG is hydrolyzed by the enzyme glutamate carboxypeptidase II (GCP II) to produce Aspartylglutamate and acetate.

Relevance: NAAG is closely related to Aspartylglutamate, differing only by the presence of an acetyl group on the N-terminus. Studies have shown that NAAG can influence the release of neurotransmitters like acetylcholine and norepinephrine. Understanding the interplay between NAAG and Aspartylglutamate is crucial in unraveling their individual roles in neuronal signaling.

β-Citrylglutamate (BCG)

Compound Description: β-Citrylglutamate (BCG) is found in adult testis and the developing central nervous system. It is hydrolyzed by the enzyme glutamate carboxypeptidase 3 (GCP3).

N-Acetyl-Aspartate (NAA)

Compound Description: N-Acetyl-Aspartate (NAA) is synthesized in neurons from aspartate and acetyl-CoA. 10, 19 While abundant in the nervous system, its specific function remains unclear.

Glutamate

Compound Description: Glutamate is the primary excitatory neurotransmitter in the brain. It is involved in various neuronal functions, including learning, memory, and synaptic plasticity.

Fluorinated Aspartylglutamate Analogs

Compound Description: These are synthetic derivatives of Aspartylglutamate where fluorine atoms replace specific hydrogens. These analogs are designed to investigate the binding affinity and uptake characteristics of Aspartylglutamate by cells.

Relevance: By comparing the behavior of fluorinated analogs with Aspartylglutamate, researchers can gain valuable insights into the structural features essential for its biological activity and potential use as an imaging agent.

Methotrexate Poly-γ-glutamates (MTXGlu(n))

Compound Description: Methotrexate is an anti-cancer drug. Its poly-γ-glutamate derivatives, MTXGlu(n), are formed within cells and contribute to its therapeutic effect.

Relevance: MTXGlu(n) are relevant because they, like Aspartylglutamate, contain a γ-glutamyl linkage. Certain enzymes, such as PSMA (prostate-specific membrane antigen), can hydrolyze both MTXGlu(n) and Aspartylglutamate, suggesting overlapping substrate specificities and potential for cross-reactivity.

Pteroylpentaglutamate (PteGlu5)

Compound Description: Pteroylpentaglutamate (PteGlu5) is a form of folate, an essential vitamin involved in various metabolic processes.

Relevance: Similar to MTXGlu(n), PteGlu5 contains γ-glutamyl linkages, making it a substrate for enzymes like PSMA, which also hydrolyze Aspartylglutamate. The ability of these enzymes to act on both compounds highlights the potential for interplay between folate metabolism and Aspartylglutamate levels within cells.

Source and Classification

Aspartylglutamate, specifically known as N-acetylaspartylglutamate, is a dipeptide neurotransmitter found predominantly in the mammalian nervous system. It is synthesized from two amino acids: N-acetylaspartic acid and glutamic acid, linked by a peptide bond. This compound is classified as a neuropeptide and is recognized as the third-most-prevalent neurotransmitter in the brain, playing a crucial role in synaptic transmission and neuronal communication .

Synthesis Analysis

N-acetylaspartylglutamate is synthesized enzymatically through the action of NAAG synthetase, which catalyzes the reaction between its precursor molecules: N-acetylaspartic acid and glutamic acid. The synthesis occurs primarily in neurons, although glial cells also contribute to its production. Key parameters influencing this synthesis include:

  • Enzyme Activity: The activity of NAAG synthetase is regulated by the availability of its substrates. Protein kinase A and protein kinase C have opposing effects on this enzyme, with activators of protein kinase A increasing NAAG levels while those of protein kinase C decrease them .
  • Substrate Concentration: The concentration of N-acetylaspartic acid and glutamic acid significantly affects the rate of synthesis, with higher concentrations generally leading to increased production .
Molecular Structure Analysis

The molecular structure of N-acetylaspartylglutamate consists of a backbone formed by the amide bond between N-acetylaspartic acid and glutamic acid. Key aspects include:

  • Chemical Formula: C₇H₁₁N₃O₅
  • Molecular Weight: Approximately 189.18 g/mol
  • Functional Groups: The molecule contains an amide functional group due to the peptide bond formation, which is crucial for its biological activity.
  • 3D Structure: The spatial arrangement allows for interaction with specific receptors, notably metabotropic glutamate receptor type 3, which mediates its neurotransmitter functions .
Chemical Reactions Analysis

N-acetylaspartylglutamate participates in several important biochemical reactions:

  • Synthesis Reaction: As mentioned, it is synthesized from N-acetylaspartic acid and glutamic acid via NAAG synthetase.
  • Catabolism: It is hydrolyzed by enzymes known as NAAG peptidases (specifically glutamate carboxypeptidase II and III), breaking it down into its constituent amino acids (N-acetylaspartic acid and glutamic acid). This catabolic process is critical for regulating neurotransmitter levels in the synaptic cleft .
  • Inhibition Studies: Research has shown that inhibiting NAAG peptidases can have therapeutic effects in various neurological disorders, suggesting potential pathways for drug development .
Mechanism of Action

N-acetylaspartylglutamate primarily acts through its interaction with metabotropic glutamate receptor type 3. Upon binding to this receptor, it activates intracellular signaling pathways that lead to:

  • Reduction of Second Messengers: Activation results in decreased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial for various cellular processes including neurotransmitter release and gene expression regulation.
  • Neuroprotective Effects: By modulating synaptic transmission and reducing excitotoxicity associated with excessive glutamate signaling, it plays a protective role in neuronal health .
Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetylaspartylglutamate include:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Relatively stable under physiological conditions but can be hydrolyzed by peptidases in the synaptic cleft.
  • pH Sensitivity: Exhibits stability across a range of physiological pH levels but may degrade under extreme conditions.
Applications

N-acetylaspartylglutamate has several significant applications in scientific research and medicine:

  • Neuroscience Research: It serves as a model compound to study neurotransmission and neuropharmacology due to its role as a neurotransmitter.
  • Therapeutic Potential: Inhibition of NAAG peptidases has been explored for treating conditions such as neuropathic pain, cognitive disorders, and neurodegenerative diseases .
  • Diagnostic Tools: Its unique properties make it suitable for use in magnetic resonance spectroscopy studies to differentiate between various neurochemical states in vivo .
Neuromodulatory Roles in Synaptic Transmission [2] [4] [9]

Presynaptic Metabotropic Glutamate Receptor 3 (mGluR3) Activation Mechanisms

N-Acetylaspartylglutamate (NAAG) is the most abundant dipeptide in the mammalian brain, acting as a selective endogenous agonist for metabotropic glutamate receptor 3 (mGluR3). This receptor belongs to Group II mGluRs, which are G-protein coupled receptors (GPCRs) primarily localized to presynaptic terminals. NAAG binds mGluR3 with high affinity (EC~50~ = 11–100 µM), triggering inhibitory G-protein signaling that reduces intracellular cyclic AMP (cAMP) production. This inhibition suppresses voltage-gated calcium channels, ultimately decreasing exocytotic glutamate release from presynaptic terminals [1] [2] [9].

A significant controversy historically surrounded whether NAAG directly activates mGluR3 or if observed effects stemmed from glutamate contamination in commercial NAAG preparations. Key studies resolved this by demonstrating:

  • Repurified NAAG (≤0.1% glutamate contamination) retains the ability to inhibit cAMP production in cerebellar granule cells at concentrations as low as 10 µM [2].
  • The rigid NAAG analog FN6 (synthesized without glutamate) selectively activates mGluR3 but not mGluR2 [2].
  • Presynaptic inhibition of excitatory postsynaptic currents (EPSCs) by 1 µM NAAG in amygdaloid neurons is blocked by group II mGluR antagonists [2].

Table 1: Pharmacological Profile of NAAG at mGluR3

Experimental SystemNAAG EffectConcentrationBlocked By
HEK cells (mGluR3/mGluR1 chimera)↑ Intracellular Ca²⁺100 µMN/A
Cerebellar granule cells↓ cAMP levels10 µMmGluR3 antagonist
Amygdaloid neurons↓ Glutamate release & EPSCs1 µMGroup II mGluR antagonist
Astrocytes↓ cAMP levelsDose-dependentmGluR3 antagonist

Thus, NAAG functions as a bona fide mGluR3 agonist, modulating synaptic strength via presynaptic mechanisms.

Retrograde vs. Anterograde Neurotransmitter Classification Criteria

NAAG challenges traditional neurotransmitter classification. While initially presumed to be an anterograde transmitter (released presynaptically to act postsynaptically), emerging evidence supports its role as a retrograde signaling molecule:

  • Anterograde Criteria:
  • Synthesis & Storage: NAAG is synthesized in neurons and stored in vesicles. Calcium-dependent release has been demonstrated in synaptosomes, brain slices, and in vivo microdialysis studies [1] [3].
  • Receptor Activation: NAAG activates presynaptic mGluR3 and postsynaptic NMDA receptors under specific conditions [1] [4].

  • Retrograde Evidence:

  • Subcellular Localization: Immunocytochemistry reveals NAAG is predominantly localized to postsynaptic dendrites in hippocampal Schaffer collateral synapses, not presynaptic terminals [1].
  • Release Trigger: NAAG release from postsynaptic elements is enhanced by glutamate or ionotropic glutamate receptor activation. This positions NAAG as a feedback signal released in response to excitatory activity [1].
  • Function: Upon release, NAAG diffuses across the synaptic cleft to activate presynaptic mGluR3, inhibiting further glutamate release. This forms a negative feedback loop to prevent excitotoxicity [1] [2].

This dual evidence suggests NAAG operates predominantly through activity-dependent retrograde signaling, though anterograde release may occur in specific pathways like the retina or neuromuscular junction [1].

Calcium-Dependent Release Dynamics in Glutamatergic Synapses

NAAG release is intrinsically linked to neuronal depolarization and calcium influx, hallmark features of vesicular neurotransmitter release:

  • Depolarization-Induced Release:
  • Veratridine (a Na⁺ channel opener causing depolarization) evokes a several-fold increase in NAAG release from rat superior colliculus. This release is virtually abolished in calcium-free medium containing EGTA, confirming strict Ca²⁺ dependence [3].
  • High K⁺ (50 mM) depolarization triggers Ca²⁺-dependent NAAG release from CA1 hippocampal synaptosomes, paralleling glutamate/aspartate release dynamics [7].

  • Activity-Dependent Modulation:

  • Experimental traumatic brain injury (TBI) increases extracellular NAAG in the dorsal hippocampus by 15-fold (from 0.14 µM to 2.0 µM), indicating enhanced release under pathological excitability [1].
  • Glutamate itself stimulates NAAG release, creating a feedforward loop where glutamate release initiates its own inhibition via postsynaptic NAAG secretion and presynaptic mGluR3 activation [1] [2].

Table 2: Calcium-Dependent Release of NAAG in Experimental Systems

PreparationStimulusEffect on NAAG ReleaseCalcium Dependence
Rat superior colliculusVeratridine (100 µM)Several-fold increaseAbolished (Ca²⁺-free/EGTA)
Human neocortex slicesHigh K⁺ (50 mM)Not measured directly; ↑ glutamate releaseYes
Mouse dorsal hippocampus (TBI)Pathological excitation↑ 15-fold (0.14 µM → 2.0 µM)Implied
CA1 hippocampal synaptosomesHigh K⁺ (25 mM)Significant Ca²⁺-dependent releaseYes

Modulation of Synaptic Glutamate Reuptake and Excitotoxicity

NAAG critically regulates synaptic glutamate concentrations and mitigates excitotoxicity through two primary mechanisms:

  • Presynaptic Glutamate Release Inhibition:As detailed in Section 1.1, NAAG activation of presynaptic mGluR3 suppresses voltage-gated calcium channels, reducing vesicular glutamate exocytosis. This provides rapid, activity-dependent feedback inhibition of excitatory transmission [1] [2] [9].

  • Modulation of Glutamate Carboxypeptidase II (GCPII):

  • NAAG is hydrolyzed extracellularly by GCPII (also termed NAALADase) into N-acetylaspartate (NAA) and glutamate.
  • Inhibiting GCPII elevates synaptic NAAG levels, enhancing mGluR3 activation and thereby suppressing glutamate release. This offers neuroprotection:
  • GCPII inhibitors (e.g., 2-PMPA, ZJ43) reduce excitotoxic neuronal death in stroke, TBI, and neuropathy models [1] [2].
  • These effects are blocked by mGluR2/3 antagonists like LY341495, confirming NAAG-mGluR3 mediation [2].
  • Conversely, unchecked GCPII activity during excitotoxicity can exacerbate glutamate accumulation by cleaving NAAG, potentially worsening injury [1] [9].

Furthermore, NAAG modulates NMDA receptor activity in a pH- and subunit-dependent manner:

  • At physiological pH, NAAG may weakly antagonize NMDA receptors (IC~50~ ~8.8 µM).
  • Under acidic conditions (e.g., ischemia), it preferentially enhances synaptic GluN2A-NMDA receptor activity while inhibiting extrasynaptic GluN2B-NMDA receptors. This shifts signaling toward survival pathways and away from excitotoxic cascades linked to GluN2B [1] [4].

Thus, NAAG serves as an endogenous buffer against excitotoxicity via presynaptic inhibition and strategic NMDA receptor modulation. Enhancing its activity via GCPII inhibition represents a promising therapeutic strategy for disorders involving glutamate dysregulation [1] [2] [9].

Properties

CAS Number

6157-06-8

Product Name

Aspartylglutamate

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid

Molecular Formula

C9H14N2O7

Molecular Weight

262.22 g/mol

InChI

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1

InChI Key

CKAJHWFHHFSCDT-WHFBIAKZSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Aspartylglutamate; Asp-glu;

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.